Bohemamine

Content Navigation

Bohemamine (CAS 72926-12-6) from SMolecule is a rigorously monomeric, non-cytotoxic LFA-1/ICAM-1 inhibitor. It eliminates off-target cytotoxicity from dimeric impurities, ensuring specific cell adhesion pathway analysis. - Documented LFA-1/ICAM-1 adhesion inhibition without cytotoxicity (IC50 available). - Functional purity validated; no confounding cell death in immune trafficking, inflammation, or metastasis assays. - Suitable as a positive control for assay standardization and a precursor for dimer library synthesis.

CAS Number

Product Name

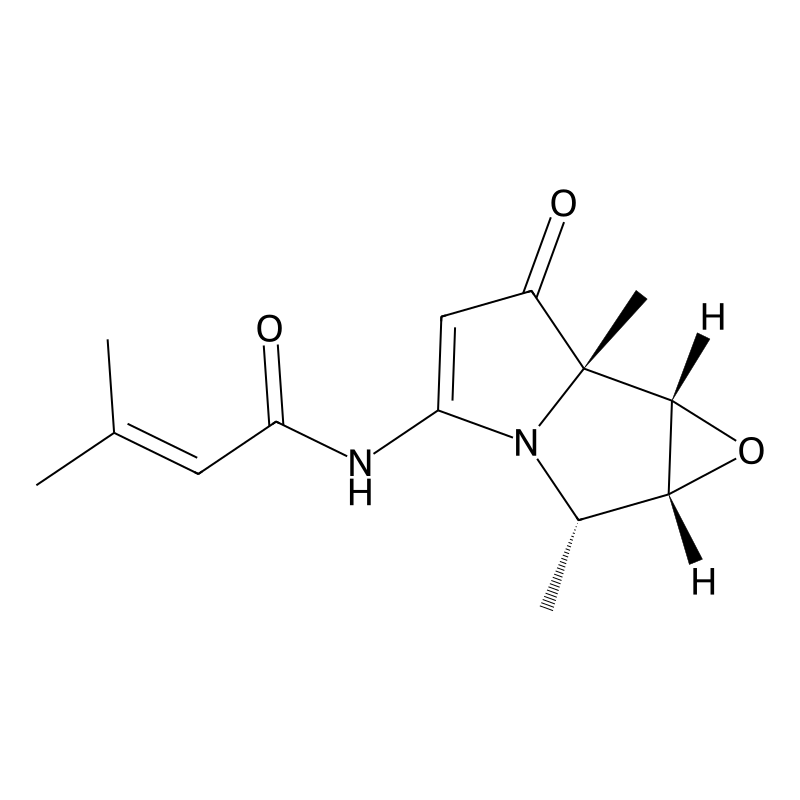

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Bohemamine is a microbially-derived pyrrolizidine alkaloid isolated from *Streptomyces* species. [REFS-1, REFS-2] Its primary, well-documented biological activity is the inhibition of cell-cell adhesion mediated by the Lymphocyte Function-Associated Antigen 1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1) interaction. [3] Unlike many complex alkaloids, monomeric Bohemamine is noted for its lack of significant cytotoxicity against common cancer cell lines, making it a targeted tool compound for studying specific adhesion pathways. [4]

Research Fit

References

- [1] Activation and Characterization of Bohemamine Biosynthetic Gene Cluster from Streptomyces sp. CB02009. *Org. Lett.* 2020, 22, 12, 4778–4782.

- [2] Bugni, T. S., et al. Bohemamines from a Marine-Derived Streptomyces sp. *J. Nat. Prod.* 2006, 69, 11, 1626–1628.

- [3] Umezawa, K., et al. New cell-cell adhesion inhibitors from Streptomyces sp. UMA-044. *J. Antibiot.* 2003, 56(8), 673-81.

- [4] Zhang, F., et al. Discovery, Characterization, and Analogue Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis. *Chemistry.* 2016, 22(10), 3491-5.

Substituting Bohemamine with its close structural analogs or related dimeric forms is contraindicated for most applications due to a critical divergence in biological function. Monomeric bohemamines, including the parent compound, act as inhibitors of cell adhesion with minimal cytotoxicity. [1] In contrast, dimeric bohemamines, which can form spontaneously under certain conditions, are potent cytotoxic agents against various cancer cell lines. [REFS-2, REFS-3] Procuring uncharacterized analogs or crude mixtures risks introducing powerful, confounding cytotoxicity that would invalidate results in cell adhesion assays or other mechanism-specific studies. Therefore, the functional purity of monomeric Bohemamine is essential for its intended use as a specific biological tool.

Substitution Risk

References

- [1] Umezawa, K., et al. New cell-cell adhesion inhibitors from Streptomyces sp. UMA-044. *J. Antibiot.* 2003, 56(8), 673-81.

- [2] Zhang, F., et al. Discovery, Characterization, and Analogue Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis. *Chemistry.* 2016, 22(10), 3491-5.

- [3] Wang, Y., et al. Cytotoxic Dibohemamines D–F from a Streptomyces Species. *J. Nat. Prod.* 2017, 80, 11, 3010–3014.

Distinct Biological Profile: Selective Adhesion Inhibition Without Potent Cytotoxicity

Bohemamine provides a specific mechanism of action distinct from its dimeric analogs. While Bohemamine inhibits LFA-1/ICAM-1 adhesion, it is largely non-cytotoxic. [1] In stark contrast, its dimeric derivatives, such as Dibohemamine B and C, exhibit potent cytotoxicity against cancer cell lines like A549 with IC50 values in the nanomolar range. [2]

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | Bohemamine: Essentially inactive against HCT-116 colon carcinoma cell line. [<a href="https://pubs.acs.org/doi/10.1021/np0602721" target="_blank">1</a>] |

| Comparator Or Baseline | Dibohemamine B: 0.140 µM (A549 cells); Dibohemamine C: 0.145 µM (A549 cells). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">2</a>] |

| Quantified Difference | Qualitative difference between targeted biological inhibition and potent, broad-spectrum cytotoxicity. |

| Conditions | In vitro cell-based cytotoxicity assays against specified human cancer cell lines. |

This functional separation is critical for procurement; researchers needing to study cell adhesion without inducing cell death must use the monomeric form, not the cytotoxic dimers.

Precursor Suitability: A Versatile Starting Material for Semi-Synthetic Cytotoxin Libraries

Bohemamine is a documented precursor for the facile, non-enzymatic synthesis of dimeric analogs with potent bioactivity. [1] It reacts with various aldehydes, including formaldehyde, under mild, room-temperature conditions to generate a library of new chemical entities. This process highlights Bohemamine's utility as a stable, procurable building block for further chemical exploration.

| Evidence Dimension | Reactivity in Semi-Synthesis |

| Target Compound Data | Reacts with formaldehyde at room temperature over 48-72 hours to yield dimeric products. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>] |

| Comparator Or Baseline | Other monomeric bohemamines (e.g., bohemamine B) are also reactive, establishing a class-wide utility, with Bohemamine being the foundational example. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>] |

| Quantified Difference | Not applicable (demonstration of utility). |

| Conditions | Stirring in solution with an aldehyde (e.g., formaldehyde) under slightly acidic conditions (0.5% formic acid). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>] |

For medicinal chemists, procuring Bohemamine provides a direct and efficient route to novel cytotoxic compounds, making it a valuable starting material for drug discovery programs.

Benchmark Potency: Established Performance in LFA-1/ICAM-1 Adhesion Assays

Bohemamine is a well-characterized inhibitor of HL-60 cell adhesion to CHO-ICAM-1 cells, with a defined IC50 value that serves as a reliable benchmark. Its potency is comparable to other monomeric analogs like Deoxybohemamine (NP25302), confirming its performance within its specific compound class. [1]

| Evidence Dimension | Cell Adhesion Inhibition (IC50) |

| Target Compound Data | Bohemamine: 27.2 µg/mL. [<a href="https://www.jstage.jst.go.jp/article/antibiotics1968/56/8/56_8_673/_article" target="_blank">1</a>] |

| Comparator Or Baseline | Deoxybohemamine (NP25302): 24.3 µg/mL. [<a href="https://www.jstage.jst.go.jp/article/antibiotics1968/56/8/56_8_673/_article" target="_blank">1</a>] |

| Quantified Difference | Bohemamine is 11.9% less potent than Deoxybohemamine in this specific assay. |

| Conditions | Inhibition of HL-60 cells adhesion to CHO-ICAM-1 cells. |

This establishes Bohemamine as a reliable positive control and reference standard for researchers developing or running cell adhesion assays targeting the LFA-1/ICAM-1 axis.

Handling & Processability: Defined Chemical Liability via Non-Enzymatic Dimerization

A key procurement consideration for Bohemamine is its documented potential to undergo non-enzymatic dimerization in the presence of aldehydes, such as formaldehyde, which can be found in cell culture media or other reagents. [1] This reaction converts the non-cytotoxic monomer into potent cytotoxic dimers, altering the sample's activity profile. This known reactivity informs proper handling, storage, and formulation protocols to ensure compound integrity.

| Evidence Dimension | Chemical Stability/Reactivity |

| Target Compound Data | Monomeric Bohemamine is reactive towards aldehydes. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>] |

| Comparator Or Baseline | The resulting dimeric bohemamines are the more stable end-products of this reaction. |

| Quantified Difference | Not applicable (qualitative reactivity). |

| Conditions | Mildly acidic conditions in the presence of an aldehyde at room temperature. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>] |

Buyers must select and handle Bohemamine with awareness of this specific chemical liability to ensure experimental reproducibility and avoid unintended conversion to cytotoxic impurities.

Tool Compound for Investigating LFA-1/ICAM-1 Mediated Cell Adhesion

For use in cell biology labs as a specific, non-cytotoxic inhibitor to probe the roles of LFA-1/ICAM-1 adhesion in processes like immune cell trafficking, inflammation, or metastasis. Its defined potency and lack of general toxicity allow for targeted pathway analysis without confounding effects from cell death. [REFS-1, REFS-2]

Reference Standard for Cell Adhesion Assay Development

As a well-characterized positive control with a documented IC50 value for validating and standardizing cell adhesion assays. Its reliable performance makes it suitable for quality control and as a benchmark against which to measure newly discovered inhibitors. [2]

Scaffold for Semi-Synthesis of Novel Cytotoxic Agents

As a procurable starting material for medicinal chemistry programs aiming to generate novel cytotoxic compounds. Its proven reactivity under mild conditions provides an efficient pathway to a diverse library of dimeric bohemamine analogs for structure-activity relationship (SAR) studies. [3]

Application Fit

References

- [1] Bugni, T. S., et al. Bohemamines from a Marine-Derived Streptomyces sp. *J. Nat. Prod.* 2006, 69, 11, 1626–1628.

- [2] Umezawa, K., et al. New cell-cell adhesion inhibitors from Streptomyces sp. UMA-044. *J. Antibiot.* 2003, 56(8), 673-81.

- [3] Zhang, F., et al. Discovery, Characterization, and Analogue Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis. *Chemistry.* 2016, 22(10), 3491-5.

XLogP3

Wikipedia

Explore Compound Types